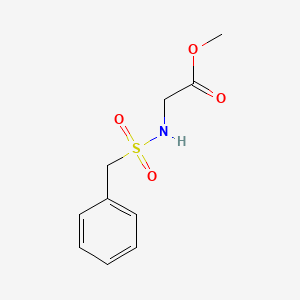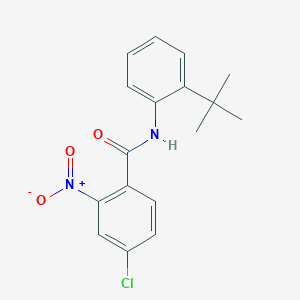![molecular formula C10H8N4O4 B5693459 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid, also known as TMB-5, is a tetrazole derivative that has gained attention in the scientific community due to its potential applications as a biochemical tool. TMB-5 has been studied for its ability to act as a fluorescent probe for metal ions, as well as its potential as a therapeutic agent for various diseases. In
Mécanisme D'action
The mechanism of action of 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid as a fluorescent probe for metal ions involves the coordination of the tetrazole group with the metal ion, resulting in a change in the fluorescence properties of 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid. The mechanism of action of 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid as a therapeutic agent involves its ability to scavenge reactive oxygen species (ROS) and inhibit the activity of enzymes involved in disease progression.
Biochemical and Physiological Effects:
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent for various diseases. 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the activity of enzymes involved in disease progression, such as acetylcholinesterase in Alzheimer's disease and aldose reductase in diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments include its ability to act as a fluorescent probe for metal ions and its potential as a therapeutic agent for various diseases. However, the limitations of using 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments include its relatively low yield in the synthesis process and the need for further studies to determine its safety and efficacy as a therapeutic agent.
Orientations Futures
For 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid research include further studies on its potential as a therapeutic agent for various diseases, as well as the development of more efficient synthesis methods. Additionally, 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid could be further explored as a fluorescent probe for other metal ions and in other biochemical assays.
Méthodes De Synthèse
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-nitrobenzoic acid with sodium azide to form 4-nitrobenzoyl azide. This intermediate is then reduced to 4-aminobenzoyl azide using hydrogen gas and a palladium catalyst. The final step involves the reaction of 4-aminobenzoyl azide with chloroacetic acid to form 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has been studied extensively for its ability to act as a fluorescent probe for metal ions such as copper, zinc, and iron. This property has been utilized in various biochemical assays to detect and quantify metal ions in biological samples. 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. In these studies, 4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has been shown to exhibit antioxidant and anti-inflammatory properties, as well as the ability to inhibit the activity of enzymes involved in disease progression.
Propriétés
IUPAC Name |
4-[2-(carboxymethyl)tetrazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-8(16)5-14-12-9(11-13-14)6-1-3-7(4-2-6)10(17)18/h1-4H,5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULVKGQGEFVBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)


![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)

![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)